2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one
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Overview
Description
2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzopyran core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical agents due to its ability to enhance drug solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one typically involves multiple steps, including esterification, alkylation, nitration, reduction, cyclization, and amination . The process begins with the esterification of a suitable starting material, followed by alkylation to introduce the piperazine moiety. Nitration and reduction steps are used to modify the aromatic ring, and cyclization forms the benzopyran core. Finally, amination reactions introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or to modify other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Its biological activity makes it a candidate for studies on cell signaling, enzyme inhibition, or receptor binding.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine.
Bosutinib: 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline.
Uniqueness
Compared to similar compounds, 2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one stands out due to its unique combination of a benzopyran core and a piperazine moiety. This structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H34N2O6 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-[4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl]-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C27H34N2O6/c1-17-10-19(23-14-22(31)26-24(33-5)12-21(32-4)13-25(26)35-23)11-18(2)27(17)34-16-20(30)15-29-8-6-28(3)7-9-29/h10-14,20,30H,6-9,15-16H2,1-5H3/t20-/m1/s1 |
InChI Key |
UDPXIEUTIPNLKC-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC[C@@H](CN2CCN(CC2)C)O)C)C3=CC(=O)C4=C(O3)C=C(C=C4OC)OC |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(CN2CCN(CC2)C)O)C)C3=CC(=O)C4=C(O3)C=C(C=C4OC)OC |
Origin of Product |
United States |
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